N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a benzothiophene core fused with a tetrahydrobenzene ring, substituted with a methyl group at the 6-position. The carboxamide group at the 3-position of the benzothiophene is linked to a 5-benzyl-1,3-thiazol-2-yl moiety. This structural motif is associated with anticancer activity, particularly against colon cancer cell lines, as demonstrated in preclinical studies .
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-13-7-8-16-17(12-24-18(16)9-13)19(23)22-20-21-11-15(25-20)10-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKDMWKMUJCXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are still under investigation. It has been observed that the compound exhibits cytotoxic activity towards some tumor cell lines.
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways essential for the survival and proliferation of tumor cells.
Pharmacokinetics
It is known that the compound can be conjugated with polymeric carriers based on polyethylene glycol (peg) to increase its solubility.
Result of Action
The result of the compound’s action is a higher level of cytotoxicity towards specific tumor cell lines compared to the pure (unconjugated) thiazole derivative.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the use of polymeric nanoscale carriers can improve the targeted delivery of the drug and increase its solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparative Insights
- Thiazole vs. Benzothiazole/Isoxazole :
- The thiazole ring in the target compound contributes to π-π stacking interactions in biological targets. Replacement with benzothiazole () introduces a fused benzene ring, increasing rigidity but possibly reducing conformational flexibility . Isoxazole derivatives () may exhibit altered metabolic pathways due to differences in heteroatom electronegativity .
- Substituent Effects: Benzyl vs. Chlorobenzyl: The 2-chlorobenzyl substituent () enhances lipophilicity (ClogP ~3.5 vs. Electron-Withdrawing Groups (Cl, F): Chlorine in and fluorine in increase electrophilicity, which may enhance target binding but also susceptibility to nucleophilic attack in vivo .
- Biological Activity: The 5-benzyl-1,3-thiazol-2-yl fragment () is critical for anticancer activity, as its removal or replacement (e.g., with 4-fluorophenyl in ) diminishes potency . Derivatives with chloro-substitutions () show unconfirmed but hypothesized activity against kinase targets due to structural similarity to known inhibitors .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound (ClogP ~3.0) is less lipophilic than its 2-chlorobenzyl analogue (ClogP ~3.5), suggesting a balance between membrane permeability and solubility .
- Hydrogen Bonding : The carboxamide group in the target compound participates in hydrogen bonding (graph set analysis in ), a feature retained in analogues like but disrupted in isoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
